molecular formula C42H66O15 B2486188 NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]- CAS No. 212055-71-5

NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-

Cat. No. B2486188
M. Wt: 810.975
InChI Key: IDUNGWJLADYQNW-JSXUMIJBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the IUPAC name, other names (like common names or abbreviations), and the role or significance of the compound in biological, chemical, or industrial contexts.



Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reactions.



Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, optical activity, acidity or basicity (pKa), reactivity, and stability.


Scientific Research Applications

Enzyme Inhibition and Diabetes Treatment

Beta-D-glucopyranose derivatives are being studied for their potential in inhibiting enzymes like glycogen phosphorylase (GP), which is a promising target for Type 2 diabetes treatment. The research focuses on designing inhibitors that bind to the catalytic site of GP, exploiting the cavity adjacent to the active site. Studies have included kinetic and crystallographic analyses to understand the enzyme-inhibitor interactions, aiding in the prediction and design of potent inhibitors (Gimisis, 2010).

Glycoprotein Processing and Specificity

Research on glucosidase II (G-II), an enzyme involved in glycoprotein processing, has revealed insights into its functioning. Studies show that the beta-subunit of G-II confers substrate specificity towards certain glycans, an understanding critical for therapeutic applications (Watanabe et al., 2009).

Inhibitor Discovery for Glycogen Phosphorylase

Human liver glycogen phosphorylase (hlGP), crucial in glycogen metabolism, has been studied for the development of new anti-hyperglycemic agents for type 2 diabetes. Research in this area has focused on glucopyranose-based compounds, examining their inhibitory effects and structural interactions with the enzyme, providing insights for future rational inhibitor design (Kyriakis et al., 2018).

Diagnostic Applications in Gaucher's Disease

Beta-glucosidase assays using synthetic glucosides, such as 4-methylumbelliferyl-beta-D-glucopyranoside, have been developed for the diagnosis of Gaucher's disease. These assays, based on leukocyte and fibroblast enzymes, have been crucial for understanding the disease's enzymatic defect and for potential carrier detection (Daniels & Glew, 1982).

Industrial Applications and Biotechnological Processes

The expression of beta-glucosidase genes from metagenomic data has been explored for various industrial applications, such as bioethanol production and food processing. Research in this area has focused on the efficient expression and activity assessment of these enzymes, leading to potential advancements in biotechnology (Nguyen Thi Quy et al., 2022).

Alpha-Glucosidase Inhibitor in Diabetes Treatment

Acarbose, an alpha-glucosidase inhibitor containing a beta-D-glucopyranose structure, is used in the treatment of type 2 diabetes. Its production and application highlight the significance of glucopyranose derivatives in therapeutic interventions, offering insights into the development of similar treatments (Wehmeier & Piepersberg, 2004).

High Throughput Screening for Gaucher Disease Therapeutics

Optimization of glucocerebrosidase enzyme assays for high throughput screening has been critical for identifying potential therapeutic compounds for Gaucher disease. This research has led to the development of sensitive and reproducible methods to screen for compounds that can stabilize and restore the function of mutated enzymes in this disease (Urban et al., 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research it could be useful in, or new methods of synthesizing it.


Please note that not all compounds will have detailed information available in all these categories, especially if they are novel or not widely studied. For a specific compound, researchers often focus on the properties and applications that are most relevant to their field of study.


properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66O15/c1-37(2)23-9-12-41(6)24(39(23,4)11-10-25(37)55-35-31(50)28(47)29(48)32(56-35)33(51)52)8-7-20-21-17-38(3,19-44)13-15-42(21,16-14-40(20,41)5)36(53)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-50H,8-19H2,1-6H3,(H,51,52)/t21?,22-,23?,24?,25+,26-,27+,28+,29+,30-,31-,32+,34+,35-,38?,39+,40-,41-,42+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUNGWJLADYQNW-JSXUMIJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)CO)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-

Citations

For This Compound
1
Citations
EC Enciso-Roca, EJ Aguilar-Felices, JA Tinco-Jayo… - Plants, 2021 - mdpi.com
Quinoa has acquired a great interest due to its high content of nutrients and biomolecules that have nutritional and medicinal properties. The aim of this study was to compare the total …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.